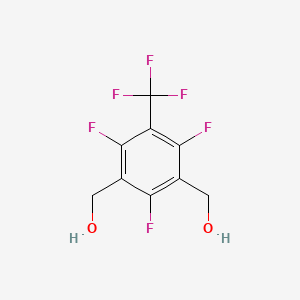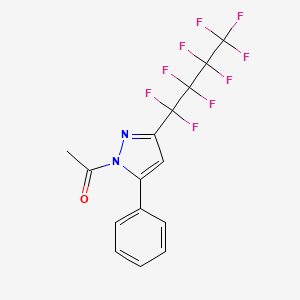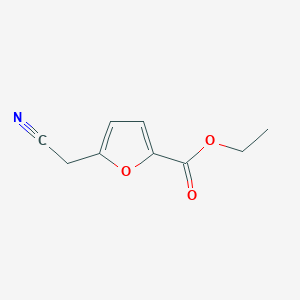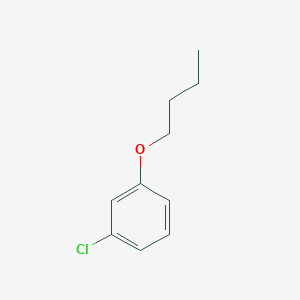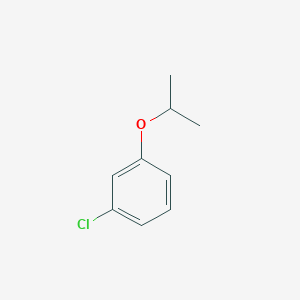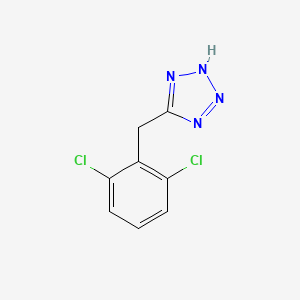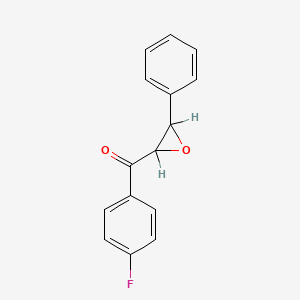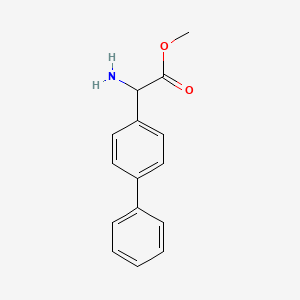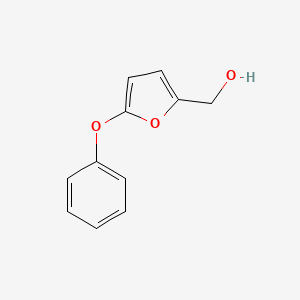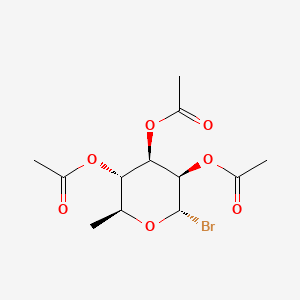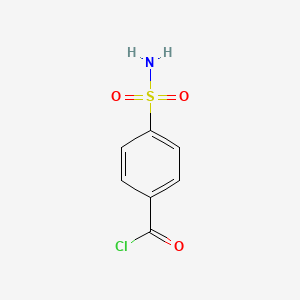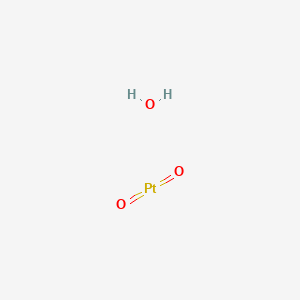
Platinum(IV) oxide hydrate
描述
Platinum(IV) oxide hydrate, also known as platinum dioxide hydrate, is a chemical compound with the formula PtO₂·xH₂O. It is commonly referred to as Adams’ catalyst and is widely used in organic synthesis as a catalyst for hydrogenation and hydrogenolysis reactions. This dark brown powder is commercially available and plays a crucial role in various chemical processes .
作用机制
Target of Action
Platinum(IV) oxide hydrate, also known as Adams’ catalyst, primarily targets various functional groups in organic synthesis . It is used in the conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions . It is also used as a catalyst for hydrosilylation of olefins with various alkyl dialkoxy silanes .
Mode of Action
It becomes active after exposure to hydrogen, whereupon it converts to platinum black, which is responsible for reactions . This conversion allows the compound to interact with its targets and induce changes.
Biochemical Pathways
The this compound affects several biochemical pathways. It is valuable for hydrogenation, hydrogenolysis, dehydrogenation, and oxidation reactions . For instance, it can facilitate the hydrogenation of ketones to alcohols or ethers . It can also reduce nitro compounds to amines .
Pharmacokinetics
This compound is insoluble in water, alcohol, and acid, but it is soluble in caustic potash solution . These properties may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reaction it catalyzes. For example, in the hydrogenation of ketones, it can help produce alcohols or ethers . In the reduction of nitro compounds, it can facilitate the production of amines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound becomes an active catalyst upon exposure to hydrogen . Moreover, its solubility in different solvents can affect its distribution and reactivity . It is also worth noting that this compound is a strong oxidizer and may cause fire or explosion , indicating that safety precautions should be taken when handling this compound.
生化分析
Biochemical Properties
Platinum(IV) oxide hydrate plays a significant role in biochemical reactions, primarily as a catalyst. It is involved in the hydrogenation of various functional groups, including ketones, alkenes, and nitro compounds . The compound interacts with enzymes and proteins by facilitating the transfer of hydrogen atoms, thereby accelerating biochemical reactions. For instance, it can reduce nitro groups to amines without affecting other functional groups . The nature of these interactions is typically through the formation of transient complexes with the substrate molecules, which are then reduced or hydrogenated.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a catalyst in hydrogenation reactions, which are crucial for cellular metabolism . The compound can impact cell signaling pathways by altering the redox state of the cell, thereby affecting gene expression and cellular metabolism. For example, the reduction of nitro compounds to amines can influence the synthesis of amino acids and proteins, which are vital for cell growth and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through catalytic hydrogenation and hydrogenolysis. The compound binds to the substrate molecules, facilitating the transfer of hydrogen atoms and reducing the substrate . This process involves the formation of platinum black, which is the active catalytic species. The enzyme inhibition or activation occurs through the alteration of the redox state of the enzyme, thereby affecting its activity . Changes in gene expression are mediated by the redox-sensitive transcription factors that respond to the altered cellular redox state .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade upon prolonged exposure to air and moisture . Long-term effects on cellular function observed in in vitro and in vivo studies include changes in cellular metabolism and gene expression due to the sustained catalytic activity of the compound . The stability of the compound ensures consistent catalytic activity over time, making it a reliable catalyst for biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant toxicity . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects observed in these studies indicate that there is a safe dosage range within which the compound can be used effectively without adverse effects . Toxic effects at high doses are primarily due to the excessive catalytic activity leading to the generation of reactive oxygen species .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving hydrogenation reactions. The compound interacts with enzymes such as hydrogenases and reductases, facilitating the transfer of hydrogen atoms and altering the metabolic flux . This can lead to changes in metabolite levels, affecting overall cellular metabolism. The compound’s role in reducing nitro compounds to amines is particularly significant in amino acid and protein synthesis pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its catalytic activity and the presence of hydrogen . Transporters such as metal ion transporters may facilitate the movement of the compound within the cell, ensuring its availability for catalytic reactions . The distribution of the compound within tissues is also influenced by its interaction with cellular components and the redox state of the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is typically localized in areas where hydrogenation reactions occur, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, ensuring its availability for catalytic reactions . The activity of the compound is influenced by its localization, with higher activity observed in areas with higher hydrogen concentrations .
准备方法
Synthetic Routes and Reaction Conditions: Platinum(IV) oxide hydrate is typically prepared from chloroplatinic acid (H₂PtCl₆) or ammonium chloroplatinate ((NH₄)₂PtCl₆) by fusion with sodium nitrate (NaNO₃). The process involves the formation of platinum nitrate, which is then heated to expel nitrogen oxides, resulting in the formation of platinum(IV) oxide . The reactions can be summarized as follows: [ \text{H}_2\text{PtCl}_6 + 6\text{NaNO}_3 \rightarrow \text{Pt(NO}_3)_4 + 6\text{NaCl} + 2\text{HNO}_3 ] [ \text{Pt(NO}_3)_4 \rightarrow \text{PtO}_2 + 4\text{NO}_2 + \text{O}_2 ]
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The resulting brown cake is washed with water to remove nitrates and can be used as is or dried and stored for later use .
化学反应分析
Types of Reactions: Platinum(IV) oxide hydrate undergoes various types of reactions, including:
Hydrogenation: Reduction of alkenes, alkynes, and nitro compounds to corresponding alkanes, alkenes, and amines
Hydrogenolysis: Conversion of ketones to methylenes by hydrogenolysis of enol triflates under neutral conditions.
Oxidation: Selective oxidation of primary alcohols to aldehydes.
Common Reagents and Conditions:
Hydrogenation: Typically carried out in the presence of hydrogen gas (H₂) at room temperature or slightly elevated temperatures.
Hydrogenolysis: Conducted under neutral conditions using hydrogen gas.
Oxidation: Performed using oxygen or air as the oxidizing agent .
Major Products:
Hydrogenation: Alkanes, alkenes, and amines.
Hydrogenolysis: Methylenes.
Oxidation: Aldehydes .
科学研究应用
Platinum(IV) oxide hydrate has a wide range of applications in scientific research, including:
相似化合物的比较
Platinum(II) oxide (PtO): Another oxide of platinum, but with a lower oxidation state.
Palladium(II) oxide (PdO): Similar in catalytic properties but less effective in certain hydrogenation reactions.
Ruthenium(IV) oxide (RuO₂): Used in similar catalytic applications but with different reactivity profiles
Uniqueness: Platinum(IV) oxide hydrate is unique due to its high oxidation state, which makes it a highly effective catalyst for hydrogenation and hydrogenolysis reactions. Its ability to convert to platinum black, the active catalytic form, further enhances its utility in various chemical processes .
属性
IUPAC Name |
dioxoplatinum;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.2O.Pt/h1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGAMGILENUIOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Pt]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O3Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12137-21-2, 52785-06-5 | |
| Record name | Platinum dioxide monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum IV Oxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Platinum(IV) oxide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


